molecular formula C7H9ClN2 B1291972 4-Chloro-6-isopropylpyrimidine CAS No. 954222-10-7

4-Chloro-6-isopropylpyrimidine

Cat. No.: B1291972
CAS No.: 954222-10-7
M. Wt: 156.61 g/mol
InChI Key: NENMSRIKRXUOPS-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropylpyrimidine is a heterocyclic organic compound with the chemical formula C7H9ClN2. It is a pale yellow to white solid that exhibits interesting chemical and biological properties. This compound is part of the pyrimidine family, which is known for its wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .

Scientific Research Applications

4-Chloro-6-isopropylpyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology and Medicine: Due to its structural similarity to biologically active pyrimidines, it is studied for potential therapeutic applications, including anti-inflammatory and antiviral activities.

    Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.

Safety and Hazards

The safety information for 4-Chloro-6-isopropylpyrimidine indicates that it has several hazard statements: H302-H315-H319-H332-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-isopropylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleotide excision repair (NER) enzymes, which are crucial for repairing UV-induced DNA damage . The nature of these interactions often involves binding to specific active sites on the enzymes, thereby influencing their activity. Additionally, this compound may act as a substrate or inhibitor in certain biochemical pathways, affecting the overall metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the cell cycle, potentially causing cell cycle arrest or apoptosis . These effects are mediated through its impact on key signaling molecules and transcription factors, which regulate gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, such as inert atmosphere and low temperatures . Over time, however, it may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including sustained alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as organ damage or systemic toxicity . Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by acting as a substrate or inhibitor in key reactions . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis. Understanding the specific metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biochemical activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

The synthesis of 4-Chloro-6-isopropylpyrimidine can be achieved through various methods. One common synthetic route involves the reaction of 4,6-dihydroxypyrimidine with a chlorinating agent such as thionyl chloride. The reaction typically takes place in a solvent like dichloroethane, with the mixture being heated to reflux . Another method involves the use of ammonium hydroxide and heating the mixture in a sealed tube . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction times to ensure high yields and purity.

Chemical Reactions Analysis

4-Chloro-6-isopropylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form substituted pyrimidines.

    Oxidation and Reduction:

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include thionyl chloride for chlorination, ammonium hydroxide for substitution, and various boron reagents for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Chloro-6-isopropylpyrimidine can be compared with other pyrimidine derivatives, such as:

    4,6-Dichloropyrimidine: This compound has two chlorine atoms and is used in similar synthetic applications.

    6-Isopropylpyrimidin-4-amine: This is a product of the substitution reaction of this compound with ammonium hydroxide.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

4-chloro-6-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENMSRIKRXUOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624521
Record name 4-Chloro-6-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954222-10-7
Record name 4-Chloro-6-(propan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-(propan-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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